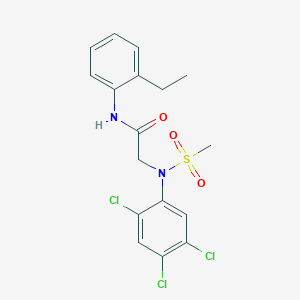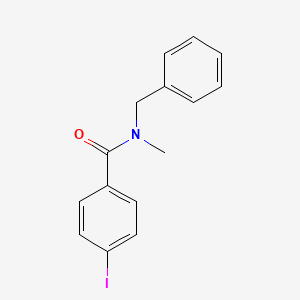![molecular formula C24H22N2O4S2 B3608045 N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3608045.png)
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide
Übersicht
Beschreibung
N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide, commonly known as DNNSN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DNNSN is a sulfonamide-based compound that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
DNNSN exerts its effects by inhibiting specific enzymes and proteins that are involved in various biological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. DNNSN has also been found to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DNNSN has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 and PGE2, which results in the reduction of inflammation. It has also been found to inhibit the activity of protein kinases, which results in the regulation of various cellular processes. DNNSN has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. It has also been found to exhibit anti-bacterial and anti-viral properties by inhibiting the growth of specific bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
DNNSN has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its toxicity, which requires careful handling and disposal. DNNSN is also relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
DNNSN has several potential future directions for scientific research. It can be further studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and bacterial infections. DNNSN can also be modified to enhance its efficacy and reduce its toxicity. Further studies can also be conducted to understand the mechanism of action of DNNSN and its effects on specific biological processes. The potential use of DNNSN in drug delivery systems can also be explored.
Conclusion:
DNNSN is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. DNNSN has several potential future directions for scientific research, and further studies can be conducted to explore its potential use in various areas.
Wissenschaftliche Forschungsanwendungen
DNNSN has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. DNNSN has been studied for its potential use in the treatment of various diseases, including cancer, rheumatoid arthritis, and bacterial infections.
Eigenschaften
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-7-14-24(18(2)15-17)26-31(27,28)22-12-9-21(10-13-22)25-32(29,30)23-11-8-19-5-3-4-6-20(19)16-23/h3-16,25-26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIRUQBWYHUPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B3607972.png)
![6-(4-fluorophenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B3607974.png)

![1-bromo-3-ethoxy-2-[(4-fluorobenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B3607980.png)
![N-(3-bromophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3607990.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B3608003.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3608011.png)
![N~1~-(2,5-dichlorophenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3608012.png)
![N-(3-bromophenyl)-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3608014.png)
![2-bromo-1-[(3-fluorobenzyl)oxy]-4-(2-nitrovinyl)benzene](/img/structure/B3608028.png)
![10-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3608033.png)
![1-[1-(4-bromobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B3608056.png)
![6-chloro-N-[2-(4-chlorophenyl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608058.png)